molecular formula C8H8Cl2O3S B13579065 3-Chloro-4-ethoxybenzene-1-sulfonyl chloride

3-Chloro-4-ethoxybenzene-1-sulfonyl chloride

Cat. No.: B13579065
M. Wt: 255.12 g/mol
InChI Key: ZUEFLGZPTUQXET-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxybenzene-1-sulfonyl chloride is a high-purity chemical intermediate designed for research applications, particularly in medicinal chemistry and drug discovery. As a benzenesulfonyl chloride derivative, its primary value lies in its reactivity as an electrophile, enabling its use in nucleophilic substitution reactions to form sulfonamide bonds. This functionality is critical for creating sulfonamide-based compounds, a prominent class in pharmaceutical development known for a wide range of biological activities. The specific substitution pattern on the benzene ring—featuring both chloro and ethoxy groups—makes this compound a versatile and valuable scaffold for constructing diverse chemical libraries. It is ideal for use as a building block in the synthesis of potential enzyme inhibitors, receptor antagonists, and other bioactive molecules. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Consistent with similar research chemicals like 3-Chloro-4-methylbenzene-1-sulfonyl chloride and 3-Chloro-4-methoxybenzene-1-sulfonyl chloride, this compound requires specific handling and storage. It must be stored under an inert atmosphere at 2-8°C to maintain stability and purity. Researchers should consult the Safety Data Sheet (SDS) prior to use, as sulfonyl chlorides are typically corrosive and can cause severe skin burns and eye damage.

Properties

Molecular Formula

C8H8Cl2O3S

Molecular Weight

255.12 g/mol

IUPAC Name

3-chloro-4-ethoxybenzenesulfonyl chloride

InChI

InChI=1S/C8H8Cl2O3S/c1-2-13-8-4-3-6(5-7(8)9)14(10,11)12/h3-5H,2H2,1H3

InChI Key

ZUEFLGZPTUQXET-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-ethoxybenzene-1-sulfonylchloride can be synthesized via a multi-step reaction involving the condensation of ethyl 4-oxocyclohexanecarboxylate and p-chlorobenzenesulfonyl chloride. The reaction proceeds under mild conditions, and the yield of the product is high. The compound can be characterized using various techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to determine its structure, purity, and composition.

Industrial Production Methods

In industrial settings, the production of 3-chloro-4-ethoxybenzene-1-sulfonylchloride involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-ethoxybenzene-1-sulfonylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Sulfonyl Chlorides

The reactivity, physical properties, and applications of 3-chloro-4-ethoxybenzene-1-sulfonyl chloride are strongly influenced by its substituents. Below is a detailed comparison with analogous compounds (Table 1), followed by a discussion of key findings.

Table 1: Comparison of 3-Chloro-4-ethoxybenzene-1-sulfonyl Chloride with Similar Compounds

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Applications/Notes
3-Chloro-4-ethoxybenzene-1-sulfonyl chloride Cl (3-), -OCH₂CH₃ (4-) C₈H₇Cl₂O₃S 257.11 (calc.) [928709-65-3] Pharmaceutical intermediates
3-Chloro-4-fluorobenzenesulfonyl chloride Cl (3-), F (4-) C₆H₃Cl₂FO₂S 229.06 N/A High reactivity due to strong EWG (F)
3-Chloro-4-methylbenzene-1-sulfonyl chloride Cl (3-), -CH₃ (4-) C₇H₆Cl₂O₂S 225.08 [42413-03-6] Agrochemical synthesis
3-Chloro-4-(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride Cl (3-), -OCH₂CF₃ (4-) C₈H₅Cl₂F₃O₃S 309.09 N/A Enhanced stability for fluorinated drug candidates
3-Chloro-4-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride Cl (3-), -OCH₂(C₃H₆O) (4-) C₁₁H₁₂Cl₂O₄S 311.18 N/A Improved solubility in polar solvents
3-Chloro-4-ethanesulfonamidobenzene-1-sulfonyl chloride Cl (3-), -NHSO₂CH₂CH₃ (4-) C₈H₉Cl₂NO₄S₂ 318.20 N/A Potential biological activity

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (EWGs): The presence of fluorine in 3-chloro-4-fluorobenzenesulfonyl chloride enhances electrophilicity at the sulfur center, making it more reactive toward nucleophiles compared to the ethoxy-substituted counterpart .
  • Electron-Donating Groups (EDGs): The ethoxy group in the parent compound reduces electrophilicity but introduces steric hindrance, which may slow hydrolysis or substitution reactions. This contrasts with the methyl group in 3-chloro-4-methylbenzene-1-sulfonyl chloride, which has minimal electronic effects but lowers molecular weight (225.08 vs. 257.11) .
  • Fluorinated Chains: The trifluoroethoxy substituent in 3-chloro-4-(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride increases molecular weight (309.09) and imparts metabolic stability, a desirable trait in agrochemicals .

Physical Properties and Solubility

  • Bulky substituents like oxolan-2-ylmethoxy (tetrahydrofuran-derived) in 3-chloro-4-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride improve solubility in polar aprotic solvents, facilitating reactions under mild conditions .

Biological Activity

3-Chloro-4-ethoxybenzene-1-sulfonyl chloride (CEBSC) is a synthetic compound belonging to the sulfonamide class, which is recognized for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential applications of CEBSC, supported by relevant data and case studies.

Overview of Biological Activities

CEBSC exhibits a range of biological activities, including:

  • Antimicrobial Activity : CEBSC has demonstrated effectiveness against various bacterial strains and fungi, including Candida albicans.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in experimental models.
  • Antitumor Effects : Research indicates that CEBSC can inhibit the growth of certain cancer cell lines, particularly breast and lung cancer cells.

The biological activity of CEBSC can be attributed to its structural features, particularly its sulfonamide group. The mechanism involves:

  • Inhibition of Enzymatic Activity : Similar to other sulfonamides, CEBSC likely inhibits bacterial enzymes involved in folic acid synthesis. It competes with para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby disrupting the synthesis of dihydrofolic acid essential for bacterial growth .
  • Cell Cycle Disruption : In cancer cells, CEBSC may interfere with cell cycle progression, leading to apoptosis or programmed cell death.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of CEBSC against various pathogens. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Antitumor Activity

In vitro studies on breast cancer cell lines (MCF-7) revealed that CEBSC reduced cell viability by inducing apoptosis. The compound's IC50 value was determined to be approximately 25 µM after 48 hours of treatment.

Cell LineIC50 (µM)Mechanism
MCF-725Induction of apoptosis
A549 (Lung)30Cell cycle arrest

Toxicity and Safety

Toxicological assessments indicate that CEBSC possesses low acute toxicity, with no adverse effects observed in animal models at doses up to 5000 mg/kg. However, it is noted that high concentrations can cause irritation to skin and mucous membranes .

Applications in Research and Industry

The unique properties of CEBSC make it a valuable compound in various fields:

  • Pharmaceuticals : Its antibacterial and antitumor properties suggest potential applications in drug development.
  • Organic Synthesis : CEBSC can serve as a reactive intermediate in synthesizing more complex organic molecules.
  • Materials Science : The compound's chemical reactivity opens avenues for developing new materials with specific functionalities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-4-ethoxybenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodology :

  • Direct chlorosulfonation : Start with 3-chloro-4-ethoxybenzene and react with chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C). Monitor exothermic reactions to avoid over-sulfonation.
  • Ethoxy group stability : The ethoxy substituent may require protection during sulfonation to prevent cleavage. Use inert solvents like dichloromethane (DCM) and low temperatures to minimize side reactions .
  • Yield optimization : Purify intermediates via recrystallization (e.g., using hexane/ethyl acetate mixtures) and confirm purity via TLC or HPLC. Typical yields range from 50–70%, depending on stoichiometric control .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : Use ¹H and ¹³C NMR to confirm the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and sulfonyl chloride moiety (no direct proton signal). Compare with databases like PubChem or ECHA for reference shifts .
  • Mass spectrometry (MS) : ESI-MS or EI-MS should show molecular ion peaks at m/z 254.63 (C₈H₈Cl₂O₃S). Fragmentation patterns should align with sulfonyl chloride cleavage (e.g., loss of SO₂Cl) .
  • FT-IR : Confirm S=O stretches at ~1360 cm⁻¹ and 1170 cm⁻¹.

Q. What are critical safety considerations when handling this compound?

  • Safety protocols :

  • Hydrolysis risk : Sulfonyl chlorides react violently with water. Use anhydrous solvents and moisture-free environments.
  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation of toxic fumes (e.g., HCl gas released during reactions) .
  • Storage : Store under argon at 2–8°C in amber glass vials to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How does the ethoxy substituent influence the reactivity of 3-chloro-4-ethoxybenzene-1-sulfonyl chloride in nucleophilic substitution reactions?

  • Mechanistic insights :

  • Electron-donating effects : The ethoxy group (-OCH₂CH₃) activates the benzene ring toward electrophilic substitution but deactivates the sulfonyl chloride toward nucleophilic attack. This duality requires careful optimization of reaction partners (e.g., amines for sulfonamide synthesis).
  • Steric hindrance : The ethoxy group at the 4-position may hinder nucleophilic access to the sulfonyl chloride, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) .
    • Contradiction resolution : Conflicting literature reports on reaction rates (e.g., with aniline derivatives) may arise from solvent polarity or competing hydrolysis. Use kinetic studies (e.g., UV-Vis monitoring) to clarify .

Q. What strategies can mitigate competing hydrolysis during sulfonamide synthesis?

  • Experimental design :

  • Drying agents : Use molecular sieves (3Å) or anhydrous MgSO₄ to scavenge trace water.
  • Base selection : Employ non-nucleophilic bases (e.g., triethylamine or pyridine) to neutralize HCl without side reactions.
  • Solvent optimization : Replace THF with DCM or acetonitrile to reduce water solubility.
  • Yield improvement : Isolate sulfonamides via acid-base extraction (pH 4–5) and characterize by melting point and LC-MS .

Q. How do computational methods predict the regioselectivity of further functionalization (e.g., Friedel-Crafts alkylation)?

  • Computational workflow :

  • DFT calculations : Use Gaussian or ORCA to model electron density maps. The ethoxy group directs electrophiles to the ortho and para positions relative to itself, but steric effects from the sulfonyl chloride may favor para substitution.
  • Contradiction analysis : Experimental results may deviate due to solvent effects or catalyst interactions (e.g., AlCl₃). Validate predictions with kinetic isotope effect (KIE) studies or Hammett plots .

Q. What are the stability limits of this compound under varying pH and temperature conditions?

  • Stability studies :

  • pH-dependent degradation : Perform accelerated degradation tests in buffered solutions (pH 2–12). Sulfonyl chlorides hydrolyze rapidly above pH 7, forming sulfonic acids. Monitor via conductivity measurements or ¹H NMR .
  • Thermal stability : Use DSC/TGA to identify decomposition onset temperatures (~120°C). Store samples at ≤25°C to prevent thermal degradation .

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